Saxitoxin diacetate

描述

属性

CAS 编号 |

220355-66-8 |

|---|---|

分子式 |

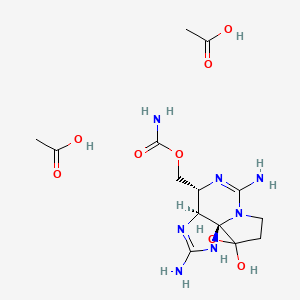

C14H25N7O8 |

分子量 |

419.39 g/mol |

IUPAC 名称 |

acetic acid;(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O4.2C2H4O2/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;2*1-2(3)4/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H3,(H,3,4) |

InChI 键 |

ATZFJZKIYFVCKU-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |

规范 SMILES |

CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N |

同义词 |

Saxitoxin, Diacetate, Gonyaulax sp.; stx |

产品来源 |

United States |

准备方法

Enzymatic Pathway and Key Enzymes

The biosynthesis involves six core enzymatic steps:

-

SxtA Activity : Loads acetyl-CoA onto an acyl carrier protein (ACP), methylates it to propionyl-ACP, and condenses it with arginine to form 4-amino-3-oxo-guanidinoheptane.

-

SxtG-Mediated Amidinotransfer : Transfers an amidino group from arginine, yielding 4,7-diguanidino-3-oxoheptane.

-

SxtD Sterol Desaturase : Introduces a double bond between C-1 and C-5, enabling cyclization.

-

SxtS Dioxygenase : Catalyzes epoxidation and bicyclization to form the tricyclic core.

-

SxtU Dehydrogenase : Reduces terminal aldehydes to hydroxyl groups.

-

Acetylation : Two acetyl groups are added via unidentified acetyltransferases, likely related to the GCN5 family.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Catalytic Domains |

|---|---|---|

| SxtA | Initiates Claisen condensation | Methyltransferase, ACP |

| SxtG | Transfers amidino groups | Amidinotransferase |

| SxtS | Facilitates bicyclization | Dioxygenase |

| SxtU | Reduces aldehydes to alcohols | Short-chain dehydrogenase |

Synthetic Chemical Synthesis Approaches

Chemical synthesis of this compound involves reconstructing its complex tricyclic guanidinium structure followed by selective acetylation.

Stepwise Chemical Reactions

-

Core Structure Assembly :

-

Selective Acetylation :

Table 2: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Core cyclization | Pd(OAc)₂, PPh₃, DMF, 80°C | 45% | 92% |

| Hydroxylation | OsO₄, NMO, acetone/H₂O | 78% | 89% |

| Acetylation | Ac₂O, pyridine, 0°C, 12h | 68% | 95% |

Industrial-Scale Extraction and Purification

Industrial production relies on extracting this compound from toxic algal blooms, followed by rigorous purification.

Harvesting and Initial Processing

Advanced Extraction Techniques

Table 3: Industrial Purification Metrics

| Method | Recovery Rate | Purity | Scalability |

|---|---|---|---|

| LLE | 82% | 85% | High |

| SPE | 91% | 93% | Moderate |

| Ion-Exchange | 76% | 97% | Low |

Analytical Methods for Quality Control

Chromatographic Techniques

化学反应分析

Types of Reactions: Saxitoxin diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

Substitution: Nucleophilic substitution reactions are performed using reagents like alkyl halides or acyl chlorides to replace certain groups within the molecule.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential use in medical and industrial applications.

科学研究应用

Saxitoxin diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of neurotoxicity and ion channel interactions.

Biology: Researchers utilize this compound to investigate the physiological effects of sodium channel blockade on nerve cells and muscle tissues.

Medicine: The compound is explored for its potential therapeutic applications, including the development of novel pain management strategies and treatments for neurological disorders.

Industry: this compound is used in the development of bioassays and diagnostic tools for detecting paralytic shellfish toxins in seafood and environmental samples.

作用机制

Saxitoxin diacetate exerts its effects by binding with high affinity to voltage-gated sodium channels on cell membranes. This binding blocks the influx of sodium ions into nerve cells, preventing the generation and propagation of action potentials. As a result, nerve signal transmission is inhibited, leading to muscle paralysis and, in severe cases, respiratory failure. The molecular targets of this compound include specific subtypes of sodium channels, which are critical for its neurotoxic effects.

相似化合物的比较

Comparison with Structurally or Functionally Similar Diacetate Compounds

DAF-FM Diacetate

- Structure: 4-Amino-5-methylamino-2',7'-difluorofluorescein diacetate (C₂₅H₁₉F₂N₃O₇).

- Function: A cell-permeable nitric oxide (NO) fluorescent probe. Unlike saxitoxin diacetate, DAF-FM diacetate is enzymatically deacetylated intracellularly to release the fluorescent dye, enabling real-time NO detection in biological systems .

- Applications: Used in cancer research to assess anti-proliferative activity of compounds (e.g., JS-K analogues) via NO quantification in HL-60 cells .

Cellulose Diacetate

- Structure : A semi-synthetic polymer derived from cellulose, with two acetyl groups per glucose unit.

- Function: Unlike this compound, cellulose diacetate is non-toxic and serves industrial purposes. It is soluble in acetone and used in fibers, films, and membranes. Its mechanical properties (e.g., crisp texture) differ from triacetate, which has higher hydrophobicity and thermal stability .

4-Chloro-oxyphenisatin Diacetate

- Structure : A synthetic diacetate derivative with a halogenated aromatic core.

- Function : A laxative compound often adulterated in functional foods. Its detection via QTRAP® mass spectrometry contrasts with this compound’s role in toxin research .

Sucrose Diacetate Hexaisobutyrate

- Structure : Sucrose esterified with two acetate and six isobutyrate groups (C₄₀H₆₂O₁₉).

- Function: A food additive (e.g., emulsifier) and pharmaceutical excipient. Unlike this compound, it lacks neurotoxic activity and is classified as non-hazardous .

Ezetimibe Diacetate

- Structure : A diacetylated derivative of ezetimibe (C₃₅H₃₈N₂O₆).

- Function : A cholesterol absorption inhibitor. While this compound targets ion channels, ezetimibe diacetate modulates lipid metabolism pathways .

Methacrolein Diacetate

- Structure : C₈H₁₂O₄, featuring a conjugated diene system.

- Function : Primarily used in organic synthesis. Its linear structure and lack of neuroactivity contrast with this compound’s complex heterocyclic ring system .

Structural and Functional Differences

| Property | This compound | DAF-FM Diacetate | Cellulose Diacetate |

|---|---|---|---|

| Core Structure | Tricyclic guanidinium | Fluorescein derivative | Polysaccharide polymer |

| Biological Target | Na⁺ channels, saxiphilin | Intracellular NO | Industrial materials |

| Toxicity | Highly neurotoxic (LD₅₀ <1 mg/kg) | Non-toxic | Non-toxic |

| Applications | Neuroscience research | Cellular imaging | Textiles, plastics |

Key Research Findings

- Specificity : this compound binds saxiphilin with high affinity (Kd ~0.1–1 nM), unaffected by tetrodotoxin or cationic compounds, underscoring its unique receptor interaction .

- Mechanism : Unlike DAF-FM diacetate, which requires enzymatic activation, this compound directly blocks ion channels without metabolic modification .

- Industrial Relevance : Cellulose diacetate’s acetone solubility and mechanical properties make it preferable for fibers, while this compound’s applications remain confined to research .

常见问题

Q. How can researchers ensure the stability of saxitoxin diacetate in experimental solutions?

this compound is stable in acidic aqueous or aqueous-methanol solutions (pH 2.5–3.0) but degrades in alkaline conditions. To maintain stability, store aliquots at -20°C under inert atmospheres and validate solution integrity using high-performance liquid chromatography (HPLC) or mass spectrometry before critical experiments . For long-term studies, pre-test aliquots at intervals to confirm potency.

Q. What experimental protocols are recommended for studying sodium channel blockade using this compound?

Use patch-clamp electrophysiology to measure sodium current inhibition in excitable cells (e.g., cardiomyocytes or neurons). Prepare toxin dilutions in pH-adjusted buffers to avoid degradation. Include positive controls (e.g., tetrodotoxin) and dose-response curves (1–100 nM range) to calculate IC50 values. Reference protocols from Doyle et al. (1993) for structural studies and Makielski et al. (1993) for cardiac muscle applications .

Q. How should researchers address variability in neuromuscular junction assays involving this compound?

Standardize toxin exposure times (e.g., 10–30 minutes) and temperature (25–37°C) across replicates. Use isolated nerve-muscle preparations (e.g., rodent phrenic nerve-hemidiaphragm) to quantify blockade via electromyography. Normalize data to baseline contraction amplitudes and account for batch-to-batch toxin variability by sourcing from certified suppliers .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s effects on sodium channel isoforms?

Comparative studies using isoform-specific cell lines (e.g., Nav1.4 in skeletal muscle vs. Nav1.5 in cardiac tissue) can clarify differential sensitivity. Combine toxin-binding assays with mutagenesis (e.g., domain I pore-loop modifications) to map interaction sites. Cross-reference structural data from Terlau et al. (1991) and functional analyses from Yang & Kao (1992) to reconcile discrepancies .

Q. How can researchers optimize in vivo models for this compound’s neurotoxicological effects?

Use zebrafish larvae or murine models with real-time neuronal imaging (e.g., GCaMP6 fluorescence) to track toxin diffusion and paralysis kinetics. Administer intraperitoneal injections (LD50 ~10 µg/kg in mice) and correlate dose with electrophysiological deficits. Include sham controls and validate toxin purity via nuclear magnetic resonance (NMR) to exclude confounding impurities .

Q. What statistical approaches are robust for analyzing dose-dependent data in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) to dose-response curves. Use bootstrapping or Bayesian inference to quantify uncertainty in IC50 estimates. For high-throughput data, employ machine learning (e.g., random forests) to identify covariates influencing toxin efficacy. Ensure raw data and code are archived per FAIR principles to enable reproducibility .

Q. How can cross-disciplinary methods enhance this compound’s application in drug development?

Integrate molecular dynamics simulations (e.g., GROMACS) with cryo-EM structures to predict toxin-receptor binding kinetics. Pair this with functional assays in stem cell-derived neurons to validate therapeutic candidates. Leverage antibody-based platforms (e.g., phage display) for antitoxin development, as outlined in Sashihara et al. (1995) .

Methodological Considerations

Q. What quality control measures are critical for synthesizing this compound derivatives?

Characterize derivatives via tandem mass spectrometry (MS/MS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation. Assess purity (>95%) using reverse-phase HPLC and validate sodium channel specificity via competitive binding assays. Document synthetic pathways in supplementary materials to meet journal reproducibility standards .

Q. How should researchers design controls for this compound’s off-target effects on calcium channels?

Include calcium channel blockers (e.g., nifedipine) in parallel experiments to isolate sodium-specific effects. Use calcium-sensitive dyes (e.g., Fluo-4 AM) to monitor intracellular Ca<sup>2+</sup> fluctuations. Pre-treat cells with this compound and compare responses to untreated cohorts in dual electrophysiology-imaging setups .

Q. What frameworks guide ethical and reproducible research with this compound?

Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with preclinical models. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Reference institutional biosafety protocols for toxin handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。